molecular formula C8H9F2N B12333295 (2,5-Difluoro-4-methylphenyl)methanamine

(2,5-Difluoro-4-methylphenyl)methanamine

Cat. No.: B12333295
M. Wt: 157.16 g/mol
InChI Key: HTWPSRLFLDAVBR-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-methylphenyl)methanamine is an organic compound with the molecular formula C8H9F2N It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoro-4-methylphenyl)methanamine typically involves the halogenation of methylbenzene derivatives followed by amination. One common method includes the reaction of 2,5-difluorotoluene with formaldehyde and ammonia or an amine source under acidic conditions to form the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and cost .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-4-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically results in the formation of primary or secondary amines .

Scientific Research Applications

(2,5-Difluoro-4-methylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methyl group on the benzene ring influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluoro-4-methylphenyl)methanamine: Similar structure but with fluorine atoms at the 2 and 3 positions.

    (2,4-Difluoro-4-methylphenyl)methanamine: Fluorine atoms at the 2 and 4 positions.

    (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine: Similar structure with an additional trifluoromethyl group

Uniqueness

(2,5-Difluoro-4-methylphenyl)methanamine is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

(2,5-difluoro-4-methylphenyl)methanamine

InChI

InChI=1S/C8H9F2N/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,4,11H2,1H3

InChI Key

HTWPSRLFLDAVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)CN)F

Origin of Product

United States

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